Diethyl 2-iodoazulene-1,3-dicarboxylate
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Overview
Description
Diethyl 2-iodoazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its distinctive blue color and aromatic properties. Azulene derivatives are known for their unique electronic properties and have been studied for various applications in materials science, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-iodoazulene-1,3-dicarboxylate can be synthesized through a series of chemical reactions involving azulene derivatives. One common method involves the iodination of diethyl azulene-1,3-dicarboxylate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, under controlled temperature and stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-iodoazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, often using oxidizing agents like tetrachloro-1,2-benzoquinone.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions, typically in anhydrous ether or THF.
Tetrachloro-1,2-benzoquinone: Used for oxidation reactions, often in organic solvents.
Lithium Aluminum Hydride: Used for reduction reactions, usually in dry ether.
Major Products Formed
Substituted Azulenes: Products formed by substitution reactions, depending on the reagent used.
Oxidized Azulenes: Products formed by oxidation reactions, with varying oxidation states.
Reduced Azulenes: Products formed by reduction reactions, often leading to the removal of the iodine atom.
Scientific Research Applications
Diethyl 2-iodoazulene-1,3-dicarboxylate has been studied for various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex azulene derivatives.
Materials Science: Investigated for its electronic properties and potential use in organic electronic devices.
Medicinal Chemistry: Explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of diethyl 2-iodoazulene-1,3-dicarboxylate is largely dependent on its chemical structure and the specific reactions it undergoes. The iodine atom and the carboxylate groups play crucial roles in its reactivity, allowing it to participate in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-chloroazulene-1,3-dicarboxylate: Similar in structure but with a chlorine atom instead of iodine.
Diethyl 2-aminoazulene-1,3-dicarboxylate: Contains an amino group instead of iodine.
Diethyl 2-triethoxysilylazulene-1,3-dicarboxylate: Contains a triethoxysilyl group instead of iodine.
Uniqueness
Diethyl 2-iodoazulene-1,3-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
65144-75-4 |
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Molecular Formula |
C16H15IO4 |
Molecular Weight |
398.19 g/mol |
IUPAC Name |
diethyl 2-iodoazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15IO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
KRMHZZDBZFWJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC=C2C(=C1I)C(=O)OCC |
Origin of Product |
United States |
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